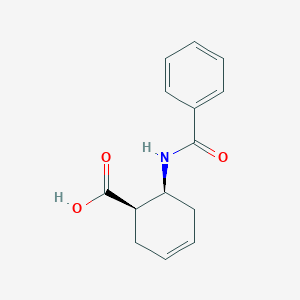![molecular formula C17H9NS B12520135 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-38-0](/img/structure/B12520135.png)
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound that features a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a series of coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is used to form the carbon-carbon bonds between the thiophene ring and the hexene chain. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bonds in the hexene chain can be reduced to form alkenes or alkanes.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows it to participate in charge transport processes. The thiophene ring and the extended π-conjugation facilitate electron delocalization, which is crucial for its function in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP): A donor-acceptor-donor molecule with similar thiophene units.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene (BDTT): Another thiophene-based compound used in optoelectronic applications.
Uniqueness
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its combination of a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group. This structure provides a distinct set of electronic properties that can be tailored for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
685830-38-0 |
|---|---|
Molekularformel |
C17H9NS |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-(6-thiophen-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-14-16-10-6-5-9-15(16)8-3-1-2-4-11-17-12-7-13-19-17/h1-2,5-7,9-10,12-13H |
InChI-Schlüssel |
CVNMRRVMSVVLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


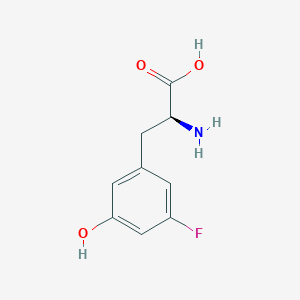
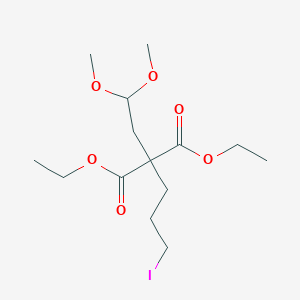
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
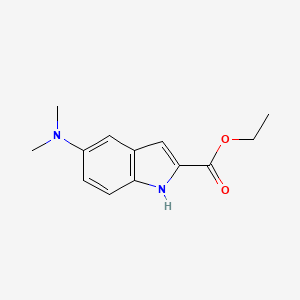
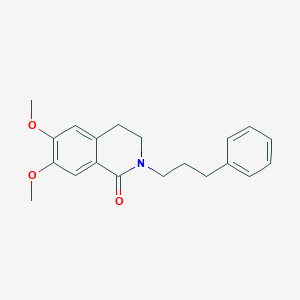
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)


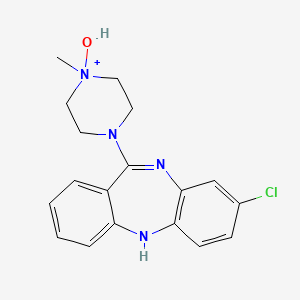
![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

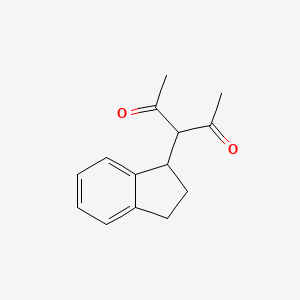
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
